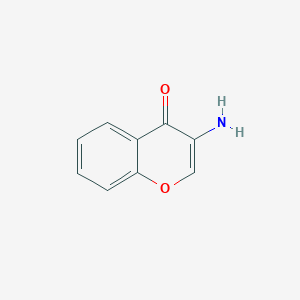

3-Amino-4H-chromen-4-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-aminochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-5H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHHXAUPSBBQGKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20482768 | |

| Record name | 3-AMINO-4H-CHROMEN-4-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59507-94-7 | |

| Record name | 3-AMINO-4H-CHROMEN-4-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Amino 4h Chromen 4 One and Its Derivatives

Classical Synthetic Approaches to Chromenone Systems

Traditional methods for constructing the chromenone core often involve multi-step sequences, including cyclization of precursors, and named reactions that have been adapted for the synthesis of these specific structures.

Cyclization Reactions from Precursor Compounds

A fundamental approach to the chromenone skeleton involves the cyclization of pre-synthesized acyclic compounds. One common method is the base-catalyzed cyclization of substituted chromones. For instance, 3-formylchromones can be reacted with hydroxylamine (B1172632) in an alkaline medium to generate oxime intermediates, which are then dehydrated to yield 3-amino derivatives. This nucleophilic substitution is often carried out in solvents like ethanol (B145695) or dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as the base.

Another classical route involves the condensation of o-hydroxyacetophenones with appropriate reagents. For example, the reaction of o-hydroxyacetophenones with o-hydroxybenzyl ketones under basic conditions can lead to the formation of the benzofuran (B130515) ring, a key structural element in some complex chromenone derivatives.

Adaptations of the Kostanecki Reaction

The Kostanecki reaction, a well-established method for synthesizing chromones and coumarins, can be adapted to produce 3-amino derivatives. wikipedia.org This reaction typically involves the acylation of o-hydroxyaryl ketones with aliphatic acid anhydrides, followed by cyclization. wikipedia.org For the synthesis of 3-amino-4H-chromen-4-one, an o-hydroxy-3-aminophenyl ketone can be condensed with acetic anhydride (B1165640) under reflux conditions. This adaptation allows for the direct incorporation of the amino group, yielding the desired product in moderate yields, typically around 50-60%.

The general mechanism of the Kostanecki acylation involves three main steps:

O-acylation of the phenolic hydroxyl group.

An intramolecular aldol (B89426) condensation to form a hydroxydihydrochromone intermediate.

Elimination of the hydroxyl group to yield the final chromone (B188151) product. wikipedia.org

Strategies Involving Baker-Venkataraman Rearrangement

The Baker-Venkataraman rearrangement is a key reaction in the synthesis of chromones and flavones. wikipedia.org This process involves the base-catalyzed rearrangement of 2-acetoxyacetophenones to form 1,3-diketones. wikipedia.org These diketones can then undergo acid-catalyzed cyclization to afford the chromone ring system. wikipedia.orgijrpc.com

For the synthesis of this compound, this strategy requires the use of an appropriately substituted o-hydroxyacetophenone precursor. The amino group must be protected prior to the acylation and rearrangement steps. The process generally involves:

Protection of the amino group on the o-hydroxyacetophenone.

Acylation of the phenolic oxygen.

Base-mediated intramolecular rearrangement to form the 1,3-diketone.

Cyclization under acidic conditions.

Deprotection of the amino group.

Yields for this multi-step process are typically in the range of 45-58% after the final deprotection step.

Modern and Advanced Synthetic Strategies for this compound Formation

Contemporary synthetic chemistry has focused on developing more efficient and atom-economical methods for the construction of complex molecules. This has led to the emergence of one-pot multicomponent reactions and other advanced strategies for the direct synthesis of this compound.

One-Pot Multicomponent Reactions (MCRs) for Direct Synthesis

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. nih.gov This approach offers significant advantages over traditional linear syntheses, including reduced reaction times, lower costs, and increased chemical diversity. researchgate.net Several MCRs have been developed for the synthesis of chromene derivatives. beilstein-journals.orgnih.gov

A notable modern approach involves the reaction of enaminones with p-quinone methides (p-QMs). researchgate.net This strategy provides a direct route to 4H-chromen-4-one derivatives. Specifically, the reaction between simple p-quinone methides and 2-hydroxyphenyl-substituted N,N-dimethyl enaminones leads to the formation of the 4H-chromen-4-one scaffold in good yields. researchgate.net This transformation is typically acid-catalyzed and proceeds through a 1,6-conjugate addition of the enaminone to the p-QM, followed by an annulation step. researchgate.net

A metal-free variation of this approach utilizes enaminones derived from 3-aminophenol, which undergo a [4+2] cycloaddition with quinone methides to construct the chromenone core. This reaction is typically carried out in a solvent like dichloromethane (B109758) at room temperature without the need for a catalyst, with yields ranging from 55-65%.

Advancements in the Synthesis of this compound and Its Derivatives

The chromene scaffold, a fusion of a benzene (B151609) and a pyran ring, is a prominent feature in a vast array of natural products and biologically active compounds. Among its derivatives, this compound has garnered significant attention due to its versatile pharmacological applications. The development of efficient and diverse synthetic methodologies is crucial for exploring the full potential of this heterocyclic compound. This article focuses on various modern synthetic strategies employed to construct the this compound core and its analogues.

1 Tandem and Multicomponent Reaction Strategies

2 Tandem Knoevenagel, Pinner, and Phospha-Michael Reaction Sequences

A powerful one-pot method for synthesizing 2-amino-3-cyano-4H-chromen-4-ylphosphonates involves a tandem sequence of Knoevenagel condensation, intramolecular Pinner reaction, and a phospha-Michael addition. researchgate.netacademie-sciences.fr This approach typically utilizes substituted salicylaldehydes, malononitrile, and dialkylphosphites. The reaction is often promoted by an organocatalyst, such as dibutylamine, in an environmentally benign solvent like ethanol. researchgate.net

The proposed mechanism commences with the Knoevenagel condensation of salicylaldehyde (B1680747) and malononitrile, catalyzed by a base, to form a 2-cyanocinnamic nitrile intermediate. This is followed by an intramolecular Pinner-type cyclization, where the phenolic hydroxyl group attacks the nitrile, leading to an iminocoumarin intermediate. The final step is the phospha-Michael addition of the dialkylphosphite to the imine, yielding the desired phosphonate-containing chromene derivative. academie-sciences.fr This method is highly efficient, providing high yields (85–96%) without the need for chromatographic purification. researchgate.net

Microwave-assisted synthesis using a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) in aqueous media has also proven effective, significantly reducing reaction times to 10–12 minutes and affording good to excellent yields (75–95%). academie-sciences.fracademie-sciences.fr

Table 1: Tandem Reaction for 2-Amino-3-cyano-4H-chromen-4-ylphosphonates

| Reactants | Catalyst | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Salicylaldehyde, Malononitrile, Dialkylphosphite | Dibutylamine | Ethanol | Ambient Temp. | 85-96 | researchgate.net |

| Salicylaldehyde, Malononitrile, Triethylphosphite | DMAP | Water | Microwave | 75-95 | academie-sciences.fracademie-sciences.fr |

3 Ugi-Azide Multicomponent Reaction Deployments

The Ugi-azide multicomponent reaction (MCR) has emerged as a highly effective strategy for the synthesis of 1,5-disubstituted-1H-tetrazoles, including those fused to a chromenone core. mdpi.com This one-pot reaction typically involves an aldehyde, an amine, an isocyanide, and an azide (B81097) source, such as trimethylsilyl (B98337) azide (TMSN3). mdpi.com

One notable application is the synthesis of 3-tetrazolylmethyl-4H-chromen-4-ones. researchgate.netmdpi.com This reaction has been successfully carried out using ultrasound irradiation, which can accelerate the reaction rate and allow for milder conditions. mdpi.commdpi.com For instance, the use of ZnO nanoparticles as a catalyst under ultrasound irradiation provides an efficient and cost-effective alternative to other catalysts like indium trichloride. mdpi.com The versatility of this method allows for the use of various amines, leading to a diverse range of 3-tetrazolylmethyl-4H-chromen-4-one derivatives in moderate to good yields (40-79%). mdpi.com

2 Metal-Catalyzed Coupling and Cyclization Methods

1 Palladium-Catalyzed Acylation Techniques

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis. One such application is the intramolecular acylation of alkenyl bromides with aldehydes to form 4H-chromen-4-one derivatives. acs.orgacs.org This method involves the coupling of an ortho-brominated phenol (B47542) derivative with an aldehyde.

Another significant palladium-catalyzed approach is carbonylative cyclization. This strategy utilizes aryl iodides and 2-hydroxyacetophenones with carbon monoxide (CO) insertion to construct the ketone functionality of the chromenone ring. The reaction proceeds through the formation of an acylpalladium intermediate, which then undergoes cyclization with the 2-hydroxyacetophenone (B1195853) bearing an amino group at the appropriate position to yield the this compound derivative.

Furthermore, palladium-catalyzed C-H bond functionalization offers a direct route to substituted chromenones. researchgate.net For example, an intermolecular Pd-catalyzed π-chelating-assisted C-H bond olefination has been used in a two-step synthesis of 3-(2-olefinbenzyl)-4H-chromen-4-one. researchgate.net

Table 2: Palladium-Catalyzed Synthesis of Chromenone Derivatives

| Reactants | Catalyst System | Method | Yield (%) | Reference |

|---|---|---|---|---|

| Alkenyl Bromides, Aldehydes | Pd(PPh3)4, Xphos, K2CO3 | Intramolecular Acylation | 20-91 | acs.org |

| Aryl Iodides, 2-Hydroxyacetophenones, CO | Pd Catalyst | Carbonylative Cyclization | - | |

| (E)-3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one, Benzyl bromide | Pd-catalyst | C-H Olefination | - | researchgate.net |

2 Synthesis of Metal Complexes with Chromenone Ligands

The this compound scaffold and its derivatives can act as ligands to form complexes with various metal ions. These complexes are of interest due to their potential biological activities. For example, Schiff base ligands derived from 3-formylchromone and various amines can coordinate with metal ions like Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). uodiyala.edu.iqresearchgate.netnih.gov

The synthesis of these complexes typically involves reacting the chromenone-based ligand with a metal salt, such as a metal chloride or acetate, in a suitable solvent like methanol (B129727). researchgate.netnih.gov Characterization using techniques like FTIR, UV-Vis spectroscopy, and elemental analysis helps to determine the geometry of the resulting complexes. For instance, octahedral geometries are commonly observed for Co(II), Ni(II), and Cu(II) complexes, while tetrahedral geometry has been reported for a cadmium complex. uodiyala.edu.iq These metal complexes have shown enhanced biological activities compared to the free ligands. uodiyala.edu.iqnih.gov

3 Organocatalytic Transformations utilizing Amines and Acid Catalysts

Organocatalysis offers a metal-free approach to the synthesis of chromene derivatives. Amines and acid catalysts are frequently employed to promote these transformations. For example, the synthesis of 2-amino-3-cyano-4H-chromene derivatives can be achieved through the reaction of salicylaldehydes, malononitrile, and in some cases, a third component, catalyzed by an amine like dibutylamine. researchgate.net

In other instances, secondary amines such as piperidine (B6355638) or diethylamine (B46881) can catalyze the condensation of 3-formylchromones with other molecules. researchgate.net For example, the reaction of 2-(arylamino)-4-oxo-4H-chromene-3-carbaldehyde with a secondary amine can lead to different products depending on the reaction conditions. In the presence of excess formaldehyde, a Mannich-type reaction occurs to yield 3,3′-methylenebis(2-arylamino-4H-chromen-4-one). researchgate.net

The enantioselective synthesis of 2-amino-3-cyano-4H-chromene derivatives has also been achieved using chiral organocatalysts, such as bifunctional thioureas. mdpi.com These catalysts can activate the substrates through hydrogen bonding, leading to the formation of the desired products with high enantioselectivity.

4 Nanocatalyst-Mediated Synthetic Routes

The use of nanocatalysts in organic synthesis has gained significant traction due to their high surface area, reusability, and often enhanced catalytic activity. Various nanocatalysts have been employed for the synthesis of this compound and its derivatives.

MNPs@Cu

Copper-coated magnetic nanoparticles (MNPs@Cu) have been utilized as an effective and recyclable catalyst for the one-pot, three-component synthesis of 2-amino-4H-chromene derivatives. researchgate.net The reaction typically involves an enolizable compound, malononitrile, and an arylaldehyde under solvent-free conditions at elevated temperatures (e.g., 90°C). researchgate.net This method provides high to excellent yields in short reaction times. The magnetic nature of the catalyst allows for easy separation and reuse without significant loss of activity. researchgate.net

A plausible mechanism involves a Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the enolizable compound, and subsequent cyclization to form the chromene ring, all facilitated by the nanocatalyst. nih.gov

nano-kaoline/BF3/Fe3O4

A superparamagnetic nanocatalyst, nano-kaoline/BF3/Fe3O4, has been reported for the green, one-pot, three-component synthesis of 4H-chromenes. sharif.edusid.ir This catalyst promotes the domino Knoevenagel-Michael-cyclization coupling reaction of an aldehyde, malononitrile, and an enolizable compound under solvent-free conditions. sharif.edusid.ir The advantages of this protocol include high product yields, short reaction times, easy work-up, and the recyclability of the catalyst. sharif.edusid.ir

Table 3: Nanocatalyst-Mediated Synthesis of Chromene Derivatives

| Catalyst | Reactants | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| MNPs@Cu | Enolizable compound, malononitrile, arylaldehyde | Solvent-free, 90°C | High to Excellent | researchgate.net |

| Schiff base complex of Cu on Fe3O4@SiO2 MNPs | Aromatic aldehydes, phenols, malononitrile | Ethanol, reflux | 88-96 | acs.org |

| nano-kaoline/BF3/Fe3O4 | Aldehyde, malononitrile, enolizable compound | Solvent-free | High | sharif.edusid.ir |

Microwave-Assisted Synthetic Enhancements

Microwave-assisted organic synthesis has emerged as a significant enhancement for the production of this compound and its derivatives, offering considerable advantages over conventional heating methods. This technique significantly reduces reaction times, often from hours to minutes, and can lead to improved yields and cleaner reaction profiles. jocpr.comresearchgate.net

For instance, the synthesis of 3-amino-4H-thieno[3,4-c]chromen-4-one, a related derivative, is notably accelerated by microwave irradiation. A reaction between o-hydroxyacetophenone, ethyl cyanoacetate, and sulfur in methanol with diethylamine as a catalyst yielded 48% of the product after 4 hours of microwave irradiation at 50°C. This is a substantial improvement compared to the 37% yield obtained after 24 hours of conventional thermal heating. The enhanced reaction kinetics under microwave conditions are attributed to the rapid polarization of dipoles within the reaction mixture, which promotes efficient energy transfer and can minimize the formation of side products.

Similarly, the synthesis of 3-(3-phenyl-7H- acs.orgtriazolo[3,4-b] acs.orgnih.govthiadiazin-6-yl)-chromen-2-ones, another class of derivatives, demonstrates the efficiency of microwave assistance. The condensation of 3-(2-bromoacetyl)chromen-2-ones with 4-amino-5-phenyl-4H- acs.orgtriazole-3-thiols in dry DMF under microwave irradiation at 450W was completed in 10-15 minutes, showcasing a significant reduction in reaction time and an increase in yield compared to conventional heating methods. jocpr.com

Furthermore, a one-pot, three-component synthesis of dialkyl-((amino)(4-oxo-4H-chromen-3-yl)methyl)phosphonates, which are α-aminophosphonates incorporating a chromone moiety, has been developed using a catalyst- and solvent-free microwave-assisted Kabachnik-Fields reaction. This method, involving 3-formylchromones, primary amines, and dialkyl phosphites, is noted for its short reaction times and the ability to recover the product by simple filtration without the need for column chromatography. semanticscholar.org

The following table summarizes the comparison between conventional and microwave-assisted synthesis for a selection of this compound derivatives:

| Derivative | Conventional Method | Microwave-Assisted Method | Reference |

| 3-Amino-4H-thieno[3,4-c]chromen-4-one | 24 hours, 37% yield | 4 hours, 48% yield | |

| 3-(3-phenyl-7H- acs.orgtriazolo[3,4-b] acs.orgnih.govthiadiazin-6-yl)-chromen-2-ones | 4 hours | 10-15 minutes | jocpr.com |

| 5-(2-(6-Hydroxy-2-oxo-2H-chromen-4-yl)-4-oxothiazolidin-3-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one | 4-7 hours | 8-10 minutes | nih.gov |

Optimization of Reaction Conditions and Yields in this compound Synthesis

Solvent Effects and Reaction Medium Selection

The choice of solvent plays a critical role in the synthesis of this compound and its derivatives, significantly influencing reaction rates and yields. The polarity of the solvent can affect the solubility of reactants and intermediates, as well as the stabilization of transition states.

In the synthesis of 2-amino-3-cyano-4H-chromene derivatives through a multi-component domino reaction, a systematic study of various solvents was conducted. Polar protic solvents like ethanol and methanol provided considerable yields (50-65%). jddtonline.info However, the investigation revealed that water was the optimal choice of solvent for this particular synthesis. jddtonline.info The use of green solvents such as water and ethanol is increasingly favored due to their environmentally benign nature, safety, and economic advantages. jetir.org

For nucleophilic substitution reactions, such as the addition of propargyl bromide to a chromone derivative, solvents like ethanol or dimethylformamide (DMF) are commonly employed. In the microwave-assisted synthesis of certain triazole-containing chromen-2-one derivatives, dry DMF was found to be a suitable medium. jocpr.com

The optimization of solvent selection is often performed in conjunction with other reaction parameters. For instance, in the synthesis of 2-amino-3-cyano-4H-chromenes, a mixture of water and ethanol (1:1) under reflux conditions was found to be highly effective when catalyzed by pyridine-2-carboxylic acid. nih.govrsc.orgnih.gov

The following table illustrates the effect of different solvents on the yield of a model reaction for the synthesis of 2-amino-3-cyano-4H-chromene derivatives:

| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

| 1 | Ethanol | Reflux | 15-20 | 60-65 | jddtonline.info |

| 2 | Methanol | Reflux | 15-20 | 50-55 | jddtonline.info |

| 3 | Water | Reflux | 15-20 | 80-93 | jddtonline.info |

| 4 | Dioxane | Reflux | 15-20 | 40-45 | jddtonline.info |

| 5 | THF | Reflux | 15-20 | 35-40 | jddtonline.info |

| 6 | Acetonitrile | Reflux | 15-20 | 45-50 | jddtonline.info |

| 7 | Toluene | Reflux | 15-20 | 20-25 | jddtonline.info |

Temperature and Stoichiometric Ratio Adjustments

Temperature is a crucial parameter that directly impacts the rate of reaction and, consequently, the yield of this compound derivatives. Optimization of temperature is often necessary to achieve a balance between a reasonable reaction time and the prevention of undesired side reactions or decomposition of products. For many syntheses of chromone derivatives, temperatures in the range of 60–80°C are commonly used.

In some cases, reactions can be efficiently carried out at ambient temperature. For example, a protocol for the synthesis of 2-amino-3-phenyl (or alkyl) sulfonyl-4H-chromenes using diethylamine as a catalyst proceeds at ambient temperature, offering high yields. acs.org Similarly, the synthesis of dihydropyrano[3,2-c]chromenes using a surfactant catalyst in water is also conducted at room temperature. vivekanandcollege.ac.in

The stoichiometric ratio of reactants is another key factor that must be carefully controlled to maximize the yield of the desired product and minimize waste. In multicomponent reactions, equimolar amounts of the starting materials are often used. For instance, in the microwave-assisted synthesis of a thiazolidinone-bearing chromene derivative, an equimolar amount of 6-hydrazinyl-4-methyl-2H-chromen-2-one, benzaldehyde, and thioglycolic acid were reacted. nih.gov

However, in some procedures, a slight excess of one reactant may be beneficial. For the direct synthesis of substituted 4H-chromene derivatives via a one-pot reaction, 1.2 equivalents of the 1,3-dicarbonyl compound were reacted with 1 equivalent of 2-(1-hydroxyethyl)phenol. acs.org

Green Chemistry Principles in this compound Synthesis

Environmentally Benign Reaction Protocols and Catalyst Recyclability

The principles of green chemistry are increasingly being applied to the synthesis of this compound and its derivatives, focusing on the development of environmentally friendly and sustainable methods. acs.orgjetir.org This involves the use of non-toxic, inexpensive, and reusable catalysts, as well as the utilization of green solvents like water and ethanol. jetir.orgijcce.ac.ir

Several environmentally benign protocols have been developed. One such method describes a one-pot, three-component synthesis of 2-amino-3-phenyl (or methyl) sulfonyl-4H-chromenes at ambient temperature using the commercially available and non-toxic organocatalyst, diethylamine. acs.org Another green approach involves a catalyst-free, multi-component domino reaction in an aqueous medium for the synthesis of 2-amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitrile derivatives. jddtonline.info

Catalyst recyclability is a key aspect of green synthesis, aiming to reduce waste and cost. Amberlyst A-21®, an inexpensive and reusable catalyst, has been successfully employed for the synthesis of substituted 4H-chromene derivatives. The catalyst was recovered and recycled in five subsequent runs without any significant decrease in its activity. researchgate.net Similarly, a novel iron oxide nanoparticle catalyst (Fe3O4@C–SO3H) used in the microwave-assisted synthesis of 4H-chromene derivatives could be recovered using an external magnet and reused for up to four runs with no considerable loss in catalytic activity. oiccpress.com

The use of pyridine-2-carboxylic acid (P2CA) as a sustainable and rapid catalyst for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives has also been reported. The catalyst's recyclability was established, with consistent performance observed over four cycles. nih.govrsc.orgnih.gov

The following table highlights some green catalysts and their recyclability in the synthesis of 4H-chromene derivatives:

| Catalyst | Reaction | Recyclability | Reference |

| Amberlyst A-21® | Synthesis of substituted 4H-chromenes | Reused 5 times with no decrease in activity | researchgate.net |

| Fe3O4@C–SO3H | Microwave-assisted synthesis of 4H-chromenes | Reused up to 4 runs with no considerable loss in activity | oiccpress.com |

| Pyridine-2-carboxylic acid (P2CA) | Synthesis of 2-amino-4H-chromene-3-carbonitriles | Consistent performance over 4 cycles | nih.govrsc.orgnih.gov |

| Nano-kaoline/BF3/Fe3O4 | Synthesis of tetrahydro-4H-chromenes | Reused for at least 5 successive times with insignificant decrease in activity | sharif.edu |

Atom Economy and E-Factor Analysis of Synthetic Routes

Atom economy and the Environmental Factor (E-factor) are important metrics for evaluating the "greenness" of a chemical process. chembam.com Atom economy measures the efficiency of a reaction in converting reactants to the desired product, while the E-factor quantifies the amount of waste generated per unit of product. chembam.com

Synthetic routes for this compound derivatives are being increasingly designed and evaluated based on these green metrics. A multicomponent reaction for the synthesis of indole-substituted 4H-chromenes using Amberlyst A-21® as a catalyst demonstrated a very high atom economy of 94% and a low E-factor of 0.13. researchgate.net

Another study on the green synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives using pyridine-2-carboxylic acid as a catalyst reported a high atom economy of 99.36% and a low E-factor of 16.68. nih.govrsc.orgnih.gov These values indicate a highly efficient and environmentally conscious synthetic process.

A water-mediated, catalyst-free protocol for the synthesis of functionalized pyridodipyrimidines, a related heterocyclic system, also showcased excellent green credentials with an atom economy of up to 91.79% and a low E-factor. acs.org

The following table provides a summary of the atom economy and E-factor for selected green synthetic routes:

| Synthetic Route | Atom Economy (%) | E-Factor | Reference |

| Synthesis of indole-substituted 4H-chromenes with Amberlyst A-21® | 94 | 0.13 | researchgate.net |

| Synthesis of 2-amino-4H-chromene-3-carbonitriles with P2CA | 99.36 | 16.68 | nih.govrsc.orgnih.gov |

| Water-mediated synthesis of functionalized pyridodipyrimidines | up to 91.79 | - | acs.org |

Chemical Transformations and Reactivity Profiles of 3 Amino 4h Chromen 4 One

Reactions at the Amino Group

The primary amino group at the C-3 position is a key site for synthetic modification, behaving as a potent nucleophile. This allows for a wide range of derivatization reactions, including substitutions and condensations, enabling the synthesis of a diverse library of related compounds.

Derivatization via Substitution Reactions

The nucleophilic nitrogen atom of 3-amino-4H-chromen-4-one can readily react with various electrophiles in substitution reactions. These transformations, such as N-acylation, N-alkylation, and sulfonylation, yield stable amide, secondary/tertiary amine, and sulfonamide derivatives, respectively.

N-Acylation: The reaction with acylating agents like acid chlorides or anhydrides in the presence of a base leads to the formation of 3-amido-4H-chromen-4-one derivatives. This process is a common strategy to introduce a variety of acyl groups, thereby modifying the compound's properties.

N-Alkylation: Introducing alkyl groups onto the amino function can be achieved using alkyl halides. The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkyl halide. Controlling the reaction conditions is crucial to manage the degree of alkylation and avoid the formation of quaternary ammonium (B1175870) salts. Copper-catalyzed N-alkylation methods have been developed for aliphatic amines, which could be applicable in this context. nih.gov

Diazotization: The primary aromatic amine functionality can undergo diazotization upon reaction with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). This reaction forms a diazonium salt, which is a versatile intermediate. For instance, in related isochromenone systems, such intermediates can undergo intramolecular cyclization to form fused triazole rings. nih.gov

Table 1: Examples of Substitution Reactions at the Amino Group

| Reaction Type | Electrophile Example | Reagent/Conditions | Product Type |

| N-Acylation | Acetyl chloride | Pyridine (B92270) or Triethylamine | 3-Acetamido-4H-chromen-4-one |

| N-Alkylation | Methyl iodide | K₂CO₃, Acetonitrile | 3-(Methylamino)-4H-chromen-4-one |

| Sulfonylation | Tosyl chloride | Pyridine | 3-(4-methylphenylsulfonamido)-4H-chromen-4-one |

| Diazotization | Sodium nitrite | HCl, 0-5 °C | 4-Oxo-4H-chromen-3-yl-diazonium chloride |

Condensation Reactions with Carbonyl Compounds

The primary amino group of this compound undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. nih.govmediresonline.org This reaction is typically catalyzed by an acid and involves the formation of a hemiaminal intermediate, followed by the elimination of a water molecule to yield the final imine product. mediresonline.org

The formation of these Schiff bases is a reversible reaction, and the equilibrium can be driven towards the product by removing water from the reaction mixture, for example, by azeotropic distillation. nih.gov Aromatic aldehydes are particularly effective reactants, leading to stable, conjugated Schiff bases. This reaction is highly versatile, allowing for the introduction of a wide array of substituents onto the chromone (B188151) core via the imine bridge. In closely related systems, such as 2-amino-4H-chromen-4-ones, these reactions proceed efficiently with various aromatic aldehydes. acs.orgnih.gov

Table 2: Representative Aldehydes for Schiff Base Formation

| Aldehyde Reactant | Product Name |

| Benzaldehyde | 3-(Benzylideneamino)-4H-chromen-4-one |

| 4-Nitrobenzaldehyde | 3-((4-Nitrobenzylidene)amino)-4H-chromen-4-one |

| 4-Methoxybenzaldehyde (Anisaldehyde) | 3-((4-Methoxybenzylidene)amino)-4H-chromen-4-one |

| 2-Hydroxybenzaldehyde (Salicylaldehyde) | 2-(((4-Oxo-4H-chromen-3-yl)imino)methyl)phenol |

Reactivity of the 4H-Chromen-4-one Core

The reactivity of the chromone ring system is characterized by the interplay between the electron-donating character of the ring oxygen, the electron-withdrawing nature of the carbonyl group, and the influence of the C-3 amino substituent. This creates distinct reactive sites for oxidation, reduction, and attacks by both electrophiles and nucleophiles.

Oxidation Reactions and Formation of Functionalized Chromone Derivatives

The 4H-chromen-4-one core possesses sites that are susceptible to oxidation, although the presence of the electron-donating amino group can influence the reaction's course and selectivity. The C2-C3 double bond within the α,β-unsaturated ketone system is a potential site for epoxidation using peroxy acids (e.g., m-CPBA). This would lead to the formation of a 3-amino-2,3-epoxy-chroman-4-one, a highly reactive intermediate that could be used for further synthetic transformations. Additionally, the benzene (B151609) portion of the chromone ring could undergo oxidative reactions, such as hydroxylation, particularly if activating groups are present on the ring, though this can be challenging to achieve with high regioselectivity.

Reduction Reactions to Saturated and Partially Saturated Analogues

The chromone core contains two key reducible functionalities: the C2-C3 alkene and the C4-carbonyl group. Selective reduction of these sites can lead to a variety of saturated and partially saturated analogues, such as chromanones, chromanols, and chromanes.

Recent studies have demonstrated the highly efficient and stereoselective reduction of 3-amino-4-chromones using rhodium-catalyzed asymmetric hydrogenation. nih.govresearchgate.net This sequential hydrogenation process reduces both the double bond and the ketone, proceeding through a dynamic kinetic resolution to afford 3-amino-4-chromanols. nih.gov This method provides excellent control over the stereochemistry of the newly formed chiral centers, yielding products with high diastereoselectivity and enantioselectivity. nih.gov

Table 3: Catalytic Hydrogenation of 3-Amino-4-Chromones

| Reaction Type | Catalyst System | Product Type | Key Features | Reference |

| Asymmetric Hydrogenation | Rhodium (Rh) complex with a chiral phosphine (B1218219) ligand | (3S,4R)-3-Amino-chroman-4-ol | High yield (up to 98%), Excellent enantioselectivity (up to 99.9% ee), Excellent diastereoselectivity (up to 20:1 dr) | nih.gov |

Electrophilic and Nucleophilic Attack on the Ring System

The electronic distribution in the this compound ring system allows for both electrophilic and nucleophilic attacks.

Nucleophilic Attack: The α,β-unsaturated ketone (enone) substructure of the pyranone ring makes the C-2 position electrophilic and thus susceptible to nucleophilic attack (a Michael-type addition). Strong nucleophiles can attack this position, which may be followed by a ring-opening of the pyranone moiety. This reactivity is a common feature of chromone systems and provides a route to complex heterocyclic structures. For example, reactions of related 2-aminochromones with aldehydes can proceed via intermolecular nucleophilic addition followed by cyclization and aromatization sequences. researchgate.net

Electrophilic Attack: The benzene ring of the chromone core can undergo electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). The regioselectivity of this substitution is directed by the combined electronic effects of the fused pyranone ring and any existing substituents on the benzene ring. Furthermore, the enamine-like character of the C2-C3 bond, enhanced by the C-3 amino group, can activate the C-2 position for attack by certain electrophiles. In related domino reactions, an iminochromene intermediate can be attacked by a nucleophile like indole (B1671886) in a Friedel-Crafts type reaction to form 2-amino-4H-chromene derivatives. researchgate.net

Advanced Mechanistic Studies of this compound Reactivity

The reactivity of this compound is a subject of significant academic interest, underpinning its utility as a versatile building block in the synthesis of complex heterocyclic systems. Advanced mechanistic studies have elucidated several key transformation pathways, including sigmatropic rearrangements, cyclization reactions to form fused heterocycles, and carbon-carbon bond-forming reactions such as the Mannich-type reaction. These studies provide a deeper understanding of the electronic and steric factors that govern the compound's chemical behavior.

Sigmatropic Rearrangements (e.g.,eurjchem.comnih.gov- andnih.govnih.gov-O-to-C Rearrangements)

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-electron system in an intramolecular fashion. wikipedia.orglibretexts.org While specific studies on sigmatropic rearrangements of this compound are not extensively documented in the reviewed literature, the reactivity of the analogous 3-allyloxy-4H-chromenones provides significant insight into the potential of the chromenone scaffold to undergo such transformations. rsc.orgnih.gov These studies reveal that the chromenone system can participate in both eurjchem.comnih.gov- and nih.govnih.gov-O-to-C sigmatropic rearrangements, which are often catalyzed by Lewis acids. rsc.orgnih.gov

The regioselectivity of these O-to-C rearrangements is influenced by the nature of the substrate and the catalyst. rsc.orgnih.gov Mechanistic investigations, including DFT calculations, on 3-allyloxy-4H-chromenones have shown that these rearrangements can proceed through either a concerted pericyclic pathway or a stepwise tight ion pair pathway. rsc.orgnih.gov In the context of this compound, it is conceivable that N-allyl derivatives could undergo analogous N-to-C sigmatropic rearrangements, although this remains an area for further investigation. The general mechanisms for these types of rearrangements are outlined below.

Table 1: Mechanistic Pathways in Sigmatropic Rearrangements of Chromenone Derivatives

| Rearrangement Type | Proposed Mechanism | Key Intermediates/Transition States |

|---|---|---|

| eurjchem.comnih.gov-Rearrangement | Stepwise tight ion pair pathway | Formation of an ion pair intermediate |

| nih.govnih.gov-Rearrangement | Concerted pericyclic pathway | A six-membered, chair-like transition state |

It is important to note that while these studies on oxygen-analogs provide a valuable framework, the electronic effects of the amino group in this compound would likely influence the energetics and outcomes of any potential sigmatropic rearrangements.

Cyclization Reactions to Form Fused Heterocyclic Systems

This compound is a key precursor for the synthesis of a variety of fused heterocyclic systems. Its ambident nucleophilic character, with reactive sites at the amino group and the C2 position of the chromone ring, allows for versatile cyclization strategies.

The synthesis of chromeno[2,3-b]pyridine derivatives from this compound often proceeds through a [3+3] cyclization strategy, which is a variation of the Friedländer annulation. eurjchem.com This reaction typically involves the condensation of a 2-amino-4-oxo-4H-chromene derivative bearing a carbonyl or a related functional group at the C3 position with a compound containing an active methylene (B1212753) group. eurjchem.com

In a representative example, 8-allyl-2-amino-4-oxo-4H-chromene-3-carboxaldehyde can be reacted with various carbonyl compounds containing a reactive α-methyl or methylene group in the presence of a catalyst such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). eurjchem.com The reaction proceeds through an initial aldol-type condensation, followed by cyclization and dehydration to afford the fused pyridine ring. This methodology allows for the synthesis of a diverse range of substituted chromeno[2,3-b]pyridines. eurjchem.com

Table 2: Examples of Active Methylene Compounds in the Synthesis of Chromeno[2,3-b]pyridines

| Active Methylene Compound | Resulting Chromeno[2,3-b]pyridine Derivative |

|---|---|

| 2-Acetylthiophene | 2-Thienyl-substituted chromeno[2,3-b]pyridine |

| 3-Acetylpyridine | 3-Pyridyl-substituted chromeno[2,3-b]pyridine |

| Acetylacetone | 2-Methyl-3-acetyl-chromeno[2,3-b]pyridine |

The chromeno[2,3-d]pyrimidine scaffold is another important heterocyclic system that can be synthesized from this compound. The synthesis of 4H-chromeno[2,3-d]pyrimidin-3(5H)-amine analogues typically starts from 2-amino-4H-chromene-3-carbonitrile, a tautomeric form of this compound. scirp.orgmdpi.com

The synthetic route often involves a two-step process. First, the 2-amino group is transformed into an imidate by reaction with ethyl orthoformate under acidic conditions. scirp.orgmdpi.com This intermediate is then cyclized with hydrazine (B178648) hydrate (B1144303) to form the pyrimidine (B1678525) ring, yielding the 3-amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine. mdpi.com This product can be further modified, for example, by condensation with aromatic aldehydes to introduce additional diversity. mdpi.com

Another approach involves the direct reaction of 2-amino-3-cyano-4H-chromenes with formamidine (B1211174) acetate, often under microwave irradiation and solvent-free conditions, to yield 5H-chromeno[2,3-d]pyrimidines. researchgate.net

Table 3: Reagents for the Synthesis of Chromeno[2,3-d]pyrimidine Analogues

| Starting Material | Reagent(s) | Product Type |

|---|---|---|

| 2-Amino-4H-chromene-3-carbonitrile | 1. Ethyl orthoformate, Acetic acid 2. Hydrazine hydrate | 3-Amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine |

Mannich-Type Reactions and Related Carbon-Carbon Bond Formations

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine. wikipedia.orgbyjus.com The product is a β-amino carbonyl compound known as a Mannich base. wikipedia.orgbyjus.com This reaction is a powerful tool for carbon-carbon bond formation and the introduction of an aminoalkyl group. adichemistry.comtaylorandfrancis.com

While direct examples of this compound participating as the active hydrogen component in a classical Mannich reaction are not prominent in the surveyed literature, the reactivity of the chromone nucleus in related transformations suggests its potential for such reactions. For instance, a catalyst-free, three-component reaction of 3-formyl-6-methylchromone (B1298627) with primary amines and secondary phosphine oxides has been reported. semanticscholar.org This reaction, which leads to the formation of chromonyl-substituted α-aminophosphine oxides, is analogous to the Kabachnik-Fields reaction, a phosphorus variant of the Mannich reaction.

The mechanism of the Mannich reaction generally proceeds through the formation of an iminium ion from the amine and the aldehyde. wikipedia.orgbyjus.com The active hydrogen compound, in its enol form, then acts as a nucleophile, attacking the iminium ion to form the new carbon-carbon bond. wikipedia.orgbyjus.com In the case of this compound, the C2 position could potentially serve as the nucleophilic site for attack on a pre-formed iminium ion. However, the reactivity of the amino group itself would also need to be considered, as it could compete in the initial formation of an iminium ion if a different primary or secondary amine is not used.

Further research is required to fully explore the scope of this compound in Mannich-type reactions and to elucidate the specific reaction conditions that would favor C-C bond formation at the chromone core.

Derivatization Strategies for Enhancing Molecular Diversity and Functionalization

Strategies for Modifying the 3-Amino Moiety

The primary amino group at the 3-position of the chromenone ring is a highly reactive and versatile handle for a wide array of chemical transformations. Modification at this site can significantly influence the molecule's electronic properties, steric profile, and biological interactions.

One of the most common derivatization strategies involves the condensation of the 3-amino group with various aldehydes and ketones to form Schiff bases (imines). frontiersin.org This reaction is typically straightforward and provides a facile route to a diverse library of derivatives. For instance, the reaction of 3-amino-4H-chromen-4-one with substituted anilines can yield a series of Schiff bases containing the quinazolinone moiety. frontiersin.org These imine derivatives can serve as intermediates for the synthesis of more complex heterocyclic systems or as final products with their own distinct biological activities.

Another important modification is N-acylation , where the amino group is converted to an amide. This can be achieved by reacting this compound with various acylating agents such as acid chlorides or anhydrides. mdpi.com This strategy not only alters the electronic nature of the nitrogen atom but also introduces new functional groups that can participate in further reactions or modulate the molecule's interaction with biological targets.

N-alkylation of the 3-amino moiety is another effective strategy for introducing structural diversity. For example, N,N-dipropargylation of 2-aminochromone has been achieved using propargyl bromide in the presence of a base like potassium carbonate. researchgate.net This introduces alkyne functionalities that can be further elaborated using click chemistry to create complex hybrid molecules. researchgate.net

Functionalization of the Chromenone Ring at Various Positions

Beyond the 3-amino group, the chromenone ring itself offers several positions for functionalization, allowing for the synthesis of a vast array of substituted derivatives. Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, have enabled the regioselective introduction of various substituents onto the chromone (B188151) scaffold. mdpi.comrsc.org

The C-2 position of the chromone ring can be functionalized through various methods. For instance, palladium-catalyzed oxidative cross-coupling reactions can introduce nonactivated arenes at this position. rsc.org Silver-catalyzed decarboxylative coupling reactions with alkyl carboxylic acids have also been developed to install alkyl groups, such as a tert-butyl group, at the C-2 site. semanticscholar.org Furthermore, transition metal-free oxidative amination using molecular iodine allows for the selective coupling of nitrogen-containing heterocycles at the C-2 position. rsc.org

The C-3 position , already bearing the amino group, can be further functionalized. For example, the synthesis of 3-sulfenylchromones has been achieved through direct C(sp2)-H radical sulfenylation using various sulfenyl precursors. mdpi.com

The C-5 position of the chromone ring can be selectively functionalized through chelation-assisted metal-catalyzed reactions, where the ketone group at C-4 acts as a directing group. rsc.org Iridium-catalyzed C-5 alkynylation is a notable example of such a transformation. rsc.org

Synthesis of Diverse Conjugates and Hybrid Molecules

The derivatization of this compound is a powerful tool for the creation of conjugates and hybrid molecules, combining the properties of the chromone core with other pharmacophores or functional units. This approach aims to generate novel compounds with enhanced or synergistic activities.

One strategy involves the synthesis of hybrid molecules by linking the chromone scaffold to other heterocyclic systems. For example, chromone and isoxazolidine-based compounds have been synthesized through regioselective and stereoselective 1,3-dipolar cycloaddition reactions. researchgate.net Another approach involves the synthesis of chromone-sulfonamide hybrids, where the two moieties are connected by either a large heterocyclic ring or smaller linkers like methine amine or alkyl amine groups. researchgate.net

The 3-amino group can also be utilized to form metal complexes . For instance, Schiff base derivatives of 3-formylchromone can coordinate with metal ions like Cu(II), Ni(II), and Zn(II) to form complexes with distinct geometries and biological properties. researchgate.net These metallodrugs often exhibit enhanced biological activity compared to the parent ligands. researchgate.net

A notable example of creating complex hybrids is the use of a copper(I)-catalyzed double azide-alkyne cycloaddition reaction (click chemistry). researchgate.net Starting from N,N-dipropargylated 2-aminochromone, a variety of alkyl/aryl azides can be introduced to generate novel hybrid molecules with enhanced biological activity. researchgate.net

Regioselective and Stereoselective Derivatization Methodologies

Controlling the regioselectivity and stereoselectivity during the derivatization of the this compound scaffold is crucial for accessing specific isomers with desired biological activities.

Regioselective derivatization is often achieved through the inherent electronic properties of the chromone ring or by employing directing groups. As mentioned earlier, C-H activation strategies have enabled site-selective functionalization at the C-2, C-3, and C-5 positions. mdpi.comrsc.org For example, the ketone at the C-4 position directs metal catalysts to the C-5 position for functionalization. rsc.org Similarly, electrophilic substitution reactions can be directed to specific positions based on the electron-donating or -withdrawing nature of existing substituents.

Stereoselective derivatization methodologies aim to control the three-dimensional arrangement of atoms in the newly formed chiral centers. Several approaches have been developed for the asymmetric synthesis of chromone derivatives.

Diastereoselective synthesis has been achieved in multicomponent reactions. For example, a catalyst-free, three-component domino reaction involving (E)-3-(dimethylamino)-1-arylprop-2-en-1-ones, 3-formylchromone, and anilines yields (E)-3-[2-arylcarbonyl-3-(arylamino)allyl]-4H-chromen-4-ones with high diastereoselectivity. researchgate.netwiley.com

Enantioselective synthesis often employs chiral catalysts or auxiliaries. Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of 2-amino-3-cyano-4H-chromene derivatives. mdpi.com Chiral thioureas, squaramides, and cinchona alkaloids have been used as effective organocatalysts to promote these transformations with high enantioselectivity. mdpi.com For instance, the asymmetric phospha-Michael addition to iminochromenes catalyzed by a bifunctional squaramide provides enantioenriched (2-amino-3-cyano-4H-chromen-4-yl)phosphonates. Furthermore, the enantioselective construction of a tetrasubstituted center at the C-2 position of chromanones has been achieved through Pd(II)-catalyzed conjugate additions using chiral pyridine-dihydroisoquinoline (PyDHIQ) ligands. semanticscholar.org

Spectroscopic and Structural Characterization Methodologies for 3 Amino 4h Chromen 4 One Compounds

Vibrational Spectroscopy for Functional Group Confirmation (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. In the case of 3-Amino-4H-chromen-4-one and its derivatives, FT-IR spectra exhibit characteristic absorption bands that confirm the presence of key structural features.

The N-H stretching vibrations of the primary amino group are typically observed in the range of 3200-3600 cm⁻¹. utdallas.edu Specifically for 2-amino-4H-chromene derivatives, these can appear as distinct bands, for instance at 3336 and 3211 cm⁻¹. mdpi.com The presence of a carbonyl (C=O) group, a defining feature of the chromen-4-one core, gives rise to a strong absorption band. For example, in some amides, this band appears around 1710 cm⁻¹. utdallas.edu In derivatives of 4H-chromene, this can be seen at approximately 1660-1672 cm⁻¹. nih.gov The nitrile (C≡N) group, when present in derivatives like 2-amino-3-cyano-4H-chromenes, shows a sharp and characteristic absorption peak around 2188-2215 cm⁻¹. mdpi.comrsc.org Aromatic C=C stretching vibrations from the benzene (B151609) ring typically appear in the 1500-1600 cm⁻¹ region. rsc.org

Table 1: Characteristic FT-IR Absorption Bands for this compound Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H (Amino) | 3200-3600 | Stretching vibrations, can appear as multiple peaks for primary amines. utdallas.edu |

| C=O (Carbonyl) | ~1660-1710 | Strong absorption characteristic of the chromen-4-one system. utdallas.edunih.gov |

| C≡N (Nitrile) | ~2188-2215 | Sharp and intense peak, present in cyano-substituted derivatives. mdpi.comrsc.org |

| C=C (Aromatic) | ~1500-1600 | Stretching vibrations of the benzene ring. rsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) atoms.

¹H-NMR: The proton NMR spectrum of this compound derivatives provides a wealth of information. The protons of the amino group (-NH₂) typically appear as a broad singlet that is exchangeable with deuterium (B1214612) oxide (D₂O). academie-sciences.fr For instance, in one derivative, this signal was observed at δ 7.19 ppm. mdpi.com The aromatic protons on the chromene ring system resonate in the downfield region, generally between δ 6.5 and 8.5 ppm, with their specific chemical shifts and coupling patterns providing information about their substitution pattern. rsc.orgopenmedicinalchemistryjournal.com The methine proton at the C4 position (H-4) often appears as a singlet. mdpi.com For example, a singlet for the H-4 proton has been reported at δ 5.45 ppm in a related structure. mdpi.com

¹³C-NMR: The carbon-13 NMR spectrum complements the ¹H-NMR data by providing information about the carbon skeleton. The carbonyl carbon (C=O) of the chromen-4-one ring is characteristically found at a very downfield chemical shift, often in the range of δ 178-182 ppm. rsc.org The carbon atoms of the aromatic ring typically resonate between δ 110 and 160 ppm. oregonstate.edu The chemical shift of the C4 carbon has been reported at approximately δ 54.50 ppm, while the C3 carbon bearing the amino group appears further downfield. mdpi.com

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| NH₂ | Broad singlet, D₂O exchangeable academie-sciences.fr | - |

| Aromatic-H | 6.5 - 8.5 rsc.orgopenmedicinalchemistryjournal.com | 110 - 160 oregonstate.edu |

| H-4 (Methine) | ~5.45 (singlet) mdpi.com | ~54.50 mdpi.com |

| C=O (Carbonyl) | - | ~178 - 182 rsc.org |

Mass Spectrometry for Molecular Mass Verification and Purity Assessment (HRMS, HPLC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. rsc.org For example, the molecular ion peak [M+H]⁺ can be readily identified in HRMS analysis. mdpi.com

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) combines the separation power of HPLC with the detection capabilities of MS. rsc.org This hyphenated technique is particularly useful for assessing the purity of a sample and identifying any impurities present. rsc.orglkouniv.ac.in The process involves separating the components of a mixture by HPLC, followed by their introduction into the mass spectrometer for detection and characterization. rsc.org

UV-Visible Spectrophotometry for Electronic Transitions and Complexation Studies

UV-Visible spectrophotometry measures the absorption of ultraviolet and visible light by a compound, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. lkouniv.ac.in The resulting spectrum is a plot of absorbance versus wavelength and is characteristic of the compound's electronic structure. ijnrd.org

For compounds with conjugated π systems, such as this compound, the absorption maxima (λ_max) are typically found in the UV or visible region. The chromen-4-one core is a chromophore, a group that absorbs electromagnetic radiation. lkouniv.ac.in The presence of an auxochrome, such as the amino group, which contains lone pair electrons, can cause a shift in the absorption to longer wavelengths. lkouniv.ac.in The types of electronic transitions commonly observed include π → π* and n → π* transitions. lkouniv.ac.in UV-Visible spectroscopy can be used to study the extent of conjugation in a molecule and can also be employed to monitor the formation of metal complexes, as complexation often leads to significant changes in the electronic spectrum. ijnrd.orgacs.org

Computational Chemistry and Theoretical Investigations of 3 Amino 4h Chromen 4 One

Density Functional Theory (DFT) Studies for Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 3-Amino-4H-chromen-4-one, DFT studies have been instrumental in predicting a range of molecular properties.

Prediction of Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of this compound have been analyzed using DFT calculations, often employing the B3LYP functional with various basis sets like 6-31G* or 6-311++G(d,p). mdpi.comekb.eg These studies focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for determining a molecule's reactivity. ossila.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a significant parameter for assessing the molecule's stability and reactivity. science.gov

For chromone (B188151) derivatives, the HOMO is often located over the phenyl ring and the pyranone ring, while the LUMO is distributed over the entire molecule. The energy gap and other related quantum chemical parameters such as electronegativity, chemical hardness, and softness are calculated to understand the molecule's electronic behavior. ekb.eg For instance, a smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net

| Parameter | Description | Significance |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that is occupied by electrons. | Indicates the molecule's ability to donate electrons (nucleophilicity). |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that is not occupied by electrons. | Indicates the molecule's ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of molecular stability and reactivity. A smaller gap often implies higher reactivity. |

Calculation of Vibrational Wavenumbers and NMR Chemical Shifts

DFT calculations are also employed to predict the vibrational spectra (FT-IR and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts of this compound and its derivatives. mdpi.comrsc.org The calculated vibrational frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical model, providing a good correlation with experimental data. acs.org These calculations help in the assignment of characteristic vibrational modes, such as the N-H stretching of the amino group and the C=O stretching of the chromone core.

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method within DFT is used to calculate NMR chemical shifts (¹H and ¹³C). researchgate.net These theoretical predictions are valuable for confirming the molecular structure by comparing them with experimental NMR data. mdpi.comresearchgate.net For example, the chemical shifts of aromatic protons and carbons can be accurately predicted, aiding in the structural elucidation of complex chromone derivatives. nih.gov

Analysis of Molecular Geometry, Conformations, and Aromaticity

The three-dimensional structure of this compound, including bond lengths, bond angles, and dihedral angles, can be optimized using DFT methods. ekb.eg These computational studies reveal that the chromene core is largely planar, while substituents may be out of plane. ekb.eg The optimized geometry is often in good agreement with experimental data obtained from X-ray crystallography, with minor differences attributed to the fact that calculations are performed for an isolated molecule in the gas phase, whereas experimental data is from the solid state. ekb.eg

Conformational analysis helps to identify the most stable arrangement of the atoms in the molecule. Aromaticity, a key feature of the chromone ring system, is also investigated using computational methods to understand the electronic delocalization and stability of the molecule. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of this compound over time. These simulations can provide insights into the conformational changes of the molecule and its interactions with its environment, such as a solvent. nih.govnih.gov By simulating the molecule in a solvent box (e.g., water), researchers can study solvation effects and how they influence the molecule's properties and behavior. bohrium.com MD simulations are also crucial for understanding the stability of ligand-protein complexes, as will be discussed in the context of molecular docking. nih.govresearchgate.net

Molecular Docking Studies for Ligand-Biological Target Interactions and Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies are performed to understand its interaction with various biological targets, such as enzymes and receptors. nih.govd-nb.info These studies are fundamental in drug discovery for predicting the binding affinity and mode of interaction of a ligand with its target protein. ijpsr.com

For example, derivatives of this compound have been docked into the active sites of proteins like kinases to predict their inhibitory potential. The results of docking studies, often expressed as a binding energy or score, help in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov

| Target Protein | Potential Biological Effect | Key Interactions |

|---|---|---|

| Kinases | Anticancer, Anti-inflammatory | Hydrogen bonds, hydrophobic interactions |

| Aromatase (CYP19A1) | Breast cancer prevention | Not specified |

| VEGFR-2 | Anti-angiogenic | Not specified |

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the nature of chemical bonds within a molecule. researchgate.net By examining the electron density distribution, QTAIM can characterize the type of atomic interactions, such as covalent or ionic bonds, and weaker interactions like hydrogen bonds. researchgate.net For chromone derivatives, QTAIM analysis has been used to study the π-bond interactions within the aromatic regions of the molecule, providing a deeper understanding of its electronic structure and stability. researchgate.net

In Silico Pharmacological Profile Predictions (e.g., ADME for lead optimization)

The preliminary stages of drug discovery and development are increasingly reliant on computational methods to predict the pharmacokinetic properties of potential drug candidates. This in silico approach, focusing on Absorption, Distribution, Metabolism, and Excretion (ADME), allows for the early identification of compounds with favorable drug-like characteristics, thereby streamlining the lead optimization process. For the compound this compound, a foundational structure in the development of various bioactive molecules, a comprehensive in silico ADME profile has been generated to assess its potential as a lead compound.

The physicochemical properties of a compound are fundamental to its pharmacokinetic behavior. These properties, including molecular weight, lipophilicity (log P), and aqueous solubility (log S), are key determinants of a drug's ability to be absorbed and distributed throughout the body. The predicted physicochemical parameters for this compound are summarized below.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₉H₇NO₂ |

| Molecular Weight | 161.16 g/mol |

| Log P (Consensus) | 1.16 |

| Log S (ESOL) | -1.88 |

| Solubility (ESOL) | 0.013 M |

| Class (ESOL) | Soluble |

| Log S (Ali) | -2.18 |

| Solubility (Ali) | 0.006 M |

| Class (Ali) | Soluble |

| Log S (SILICOS-IT) | -1.82 |

| Solubility (SILICOS-IT) | 0.015 M |

| Class (SILICOS-IT) | Soluble |

| Topological Polar Surface Area (TPSA) | 56.55 Ų |

The predicted Log P value of 1.16 suggests that this compound possesses a balanced lipophilicity, which is often favorable for oral absorption. The compound is predicted to be soluble in water by multiple models (ESOL, Ali, and SILICOS-IT), a crucial factor for administration and distribution in the aqueous environment of the body. The Topological Polar Surface Area (TPSA) of 56.55 Ų is also within a range that is generally associated with good oral bioavailability.

The ADME profile of a compound dictates its journey through the body. Key parameters include gastrointestinal absorption, blood-brain barrier permeability, and interaction with metabolic enzymes like Cytochrome P450 (CYP).

Table 2: Predicted ADME Properties of this compound

| Parameter | Prediction |

| Absorption | |

| Human Intestinal Absorption | 91.73% |

| Caco-2 Permeability (log Papp) | 0.44 cm/s |

| Distribution | |

| VDss (human) | -0.32 log(L/kg) |

| Fraction unbound (human) | 0.54 |

| BBB Permeability | No |

| CNS Permeability | No |

| Metabolism | |

| CYP1A2 inhibitor | No |

| CYP2C19 inhibitor | No |

| CYP2C9 inhibitor | No |

| CYP2D6 inhibitor | No |

| CYP3A4 inhibitor | No |

| Excretion | |

| Total Clearance | 0.54 log(ml/min/kg) |

| Renal OCT2 substrate | No |

The high predicted human intestinal absorption (91.73%) suggests that this compound is likely to be well-absorbed from the gastrointestinal tract. The Caco-2 permeability prediction further supports its potential for good absorption.

In terms of distribution, the predicted volume of distribution (VDss) is relatively low, and the fraction unbound in human plasma is moderate. Importantly, the compound is not predicted to cross the blood-brain barrier (BBB) or permeate the central nervous system (CNS), which could be advantageous in avoiding CNS-related side effects for peripherally targeted drugs.

The metabolic profile indicates that this compound is unlikely to be a significant inhibitor of the major Cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4). This is a favorable characteristic as it suggests a lower potential for drug-drug interactions when co-administered with other medications that are metabolized by these enzymes.

"Drug-likeness" is a qualitative concept used in drug design to evaluate whether a compound has chemical and physical properties that would make it a likely orally active drug in humans. These evaluations are often based on established rules derived from the analysis of successful drug compounds.

Table 3: Predicted Drug-Likeness and Medicinal Chemistry Friendliness of this compound

| Rule/Filter | Prediction |

| Drug-Likeness | |

| Lipinski's Rule of Five | Yes (0 violations) |

| Ghose Filter | Yes (0 violations) |

| Veber Filter | Yes (0 violations) |

| Egan Rule | Yes (0 violations) |

Muegge Rule | Yes (0 violations) | | Bioavailability Score | 0.55 | | Medicinal Chemistry Friendliness | | | PAINS (Pan Assay Interference Compounds) | 0 alerts | | Brenk | 0 alerts | | Lead-likeness | Yes (0 violations) | | Synthetic Accessibility | 2.11 |

This compound adheres to several well-established drug-likeness rules, including Lipinski's Rule of Five, with zero violations. This indicates that the compound possesses a favorable balance of properties for oral bioavailability. The bioavailability score of 0.55 further supports its potential as an orally administered drug.

From a medicinal chemistry perspective, the compound does not trigger any alerts for PAINS (Pan Assay Interference Compounds) or Brenk structural alerts, suggesting it is less likely to exhibit non-specific activity or contain toxicophores. Its lead-likeness and good synthetic accessibility score also make it an attractive starting point for further chemical modification and optimization.

Exploration of Biological Activities and Structure Activity Relationships Sar of 3 Amino 4h Chromen 4 One Derivatives

Antimicrobial Activity Studies (Antibacterial and Antifungal)

Derivatives of 3-Amino-4H-chromen-4-one have emerged as a promising class of antimicrobial agents. semanticscholar.orgnih.gov Their structural framework allows for modifications that can enhance their potency against a range of bacterial and fungal pathogens. semanticscholar.orgnih.gov

Research has shown that specific structural alterations to the this compound scaffold can lead to enhanced antibacterial activity against resistant strains. The introduction of different substituents on the chromone (B188151) ring has been a key strategy in developing more effective antibacterial compounds. For instance, a study reported potent antibacterial activity with minimum inhibitory concentrations (MIC) as low as 0.25 μg/mL against Bacillus subtilis and 0.5 μg/mL against Micrococcus luteus.

The antifungal properties of these derivatives are also noteworthy. Various synthesized analogues have demonstrated significant efficacy against fungal species. The mechanism of action is often attributed to the disruption of fungal cell membrane integrity or the inhibition of essential enzymes.

Table 1: Antibacterial Activity of this compound Derivatives

| Derivative/Substituent | Bacterial Strain | MIC (μg/mL) |

| Unspecified Derivative | Bacillus subtilis | 0.25 |

| Unspecified Derivative | Micrococcus luteus | 0.5 |

Note: This table is populated with example data from research findings and is for illustrative purposes.

Antitumor and Cytotoxic Activity Investigations (In Vitro Cell Line Studies)

The antitumor potential of this compound derivatives has been extensively investigated through in vitro studies on various cancer cell lines. semanticscholar.orgnih.gov These compounds have shown significant cytotoxic effects, making them candidates for further development as anticancer agents. semanticscholar.orgnih.gov

Studies have demonstrated that the introduction of certain chemical groups, such as trifluoromethyl groups, can significantly improve the cytotoxic profile of these derivatives against a panel of cancer cell lines. For example, in vitro studies have reported IC50 values of 22.09 µg/mL against human lung adenocarcinoma (A-549) and 6.40 µg/mL against human breast cancer (MCF-7) cells.

Table 2: Cytotoxic Activity of this compound Derivatives against Cancer Cell Lines

| Derivative/Substituent | Cancer Cell Line | IC50 (µg/mL) |

| Unspecified Derivative | Human Lung Adenocarcinoma (A-549) | 22.09 |

| Unspecified Derivative | Human Breast Cancer (MCF-7) | 6.40 |

Note: This table is populated with example data from research findings and is for illustrative purposes.

Inhibition of Cancer Cell Proliferation Pathways (e.g., NOTCH1 Signaling)

One of the key mechanisms underlying the antitumor activity of this compound derivatives is their ability to interfere with critical cancer cell proliferation pathways. The NOTCH1 signaling pathway, which is often dysregulated in various cancers, has been identified as a molecular target for these compounds. Inhibition of NOTCH1 signaling by these derivatives can lead to a downstream cascade of events that ultimately halt cancer cell growth and proliferation.

Modulation of Enzyme Activity in Cancer Biology (e.g., Topoisomerase)

Another important aspect of the anticancer mechanism of these derivatives is their ability to modulate the activity of enzymes crucial for cancer cell survival and replication. Topoisomerases, enzymes that regulate DNA topology and are essential for DNA replication and transcription, are a key target. By inhibiting topoisomerases, this compound derivatives can induce DNA damage and trigger apoptotic cell death in cancer cells.

Anti-inflammatory Properties and Mechanistic Insights

Beyond their antimicrobial and antitumor effects, derivatives of this compound also possess significant anti-inflammatory properties. These compounds are being investigated for their potential in treating various inflammatory conditions. The anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory enzymes and signaling pathways.

Diverse Enzyme Inhibition Studies

The versatility of the this compound scaffold is further highlighted by its application in diverse enzyme inhibition studies. These compounds are used as foundational structures for developing inhibitors for a wide range of enzymes. This broad inhibitory capacity underscores their importance as a versatile platform in medicinal chemistry for the design and synthesis of new therapeutic agents.

Future Perspectives and Emerging Research Directions

Development of Next-Generation Synthetic Strategies for Complex 3-Amino-4H-chromen-4-one Derivatives

The synthesis of the chromone (B188151) core and its derivatives has evolved significantly from classical methods that often required harsh conditions. ijrpc.com Modern organic synthesis has introduced more efficient and versatile routes, including palladium-catalyzed reactions and oxidative C-C bond formation, which offer higher yields and greater functional group tolerance. researchgate.net Future synthetic strategies are expected to focus on the development of novel, atom-economical, and environmentally benign methodologies.

Key areas of development will likely include:

Catalytic C-H Functionalization: Direct functionalization of the chromone scaffold without the need for pre-installed activating groups will be a major focus. This approach offers a more efficient way to introduce complexity and diversity into the molecular structure. researchgate.net

Multicomponent Reactions: One-pot, multicomponent reactions are highly desirable for generating libraries of complex molecules in a time- and resource-efficient manner. nih.gov Developing new multicomponent reactions that incorporate the this compound core will be crucial for exploring a wider chemical space.

Flow Chemistry and Microwave-Assisted Synthesis: These technologies offer advantages in terms of reaction control, scalability, and speed. asianpubs.orgsemanticscholar.org Their application to the synthesis of complex this compound derivatives will likely become more widespread, enabling rapid access to novel compounds for biological screening. semanticscholar.org

Asymmetric Synthesis: The development of stereoselective methods to introduce chiral centers into the chromone scaffold will be important for creating derivatives with improved potency and selectivity for biological targets. nih.gov

Rational Design of Highly Selective and Potent Bioactive Agents

The this compound framework is considered a "privileged structure" in medicinal chemistry, meaning it can serve as a versatile scaffold for developing ligands for multiple biological targets. Rational drug design, guided by an understanding of structure-activity relationships (SAR), will be paramount in developing the next generation of bioactive agents based on this core.

Future efforts in this area will concentrate on:

Structure-Based Drug Design: Utilizing X-ray crystallography and computational modeling to understand the binding interactions between this compound derivatives and their biological targets will enable the design of more potent and selective inhibitors. nih.govnih.govfrontiersin.org

Fragment-Based Drug Discovery: This approach involves identifying small molecular fragments that bind to the target protein and then growing or linking them to create more potent lead compounds. The this compound core can serve as an excellent starting point for such endeavors.

Targeting Protein-Protein Interactions: Many diseases are driven by aberrant protein-protein interactions, which have traditionally been difficult to target with small molecules. The versatile and rigid scaffold of this compound could be elaborated to create molecules capable of modulating these challenging targets.

Polypharmacology: Designing single molecules that can modulate multiple targets simultaneously is an emerging strategy for treating complex diseases like cancer and neurodegenerative disorders. The "privileged" nature of the chromone scaffold makes it an ideal candidate for developing such multi-targeted agents. nih.gov

A study on chromone derivatives as inhibitors of the breast cancer resistance protein ABCG2 highlighted the importance of specific substituents at various positions for inhibitory activity. For instance, a 4-bromobenzyloxy group at position 5 and a methoxyindole moiety were found to be crucial for inhibiting both drug efflux and basal ATPase activity. nih.gov Similarly, research into chromone-based inhibitors for protein kinase CK2 has demonstrated that hybridizing the chromone skeleton with a 2-aminothiazole (B372263) scaffold can lead to potent and selective inhibitors. nih.gov